N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
CAS No.:
Cat. No.: VC11350235
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide |
| Standard InChI | InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22) |
| Standard InChI Key | SLKRKKPQIBEYQI-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C |
| Canonical SMILES | CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Propanamide backbone: A three-carbon chain terminating in an amide group.
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2-Methylphenyl group: A benzene ring substituted with a methyl group at the 2-position.
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Cyclohexylurea moiety: A urea functional group (-NH-C(=O)-NH-) linked to a cyclohexyl ring.
The integration of these groups confers unique steric and electronic properties. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the urea linkage offers hydrogen-bonding capabilities critical for molecular interactions .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂ |
| Molecular Weight | 303.40 g/mol |
| IUPAC Name | N-(3-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide |
| Key Functional Groups | Amide, urea, cyclohexyl, methylphenyl |
Spectroscopic Characterization
While direct spectroscopic data for this compound is unavailable, analogous molecules suggest the following analytical signatures:
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Infrared (IR) Spectroscopy:
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N-H stretches: ~3300 cm⁻¹ (amide and urea).
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C=O stretches: ~1650–1700 cm⁻¹ (amide and urea carbonyls).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide likely involves a multi-step sequence:
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Nitro Reduction:
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Urea Formation:
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Reaction of the resultant 2-methyl-1,3-phenylenediamine with cyclohexyl isocyanate in a polar aprotic solvent (e.g., dimethylformamide) to install the urea group.
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Amide Coupling:
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Reduction | H₂, Pd/C, ethanol, 25°C, 12 h | 85–90% |
| Urea Formation | Cyclohexyl isocyanate, DMF, 60°C | 75% |
| Amide Coupling | Propanoyl chloride, Et₃N, THF, 0°C | 80% |
Purification and Analysis
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
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Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol); low aqueous solubility due to the cyclohexyl group.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide and urea bonds .
Biological Activity
While direct studies on this compound are lacking, structural analogs with urea and amide functionalities exhibit:
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Enzyme Inhibition: Urea-containing compounds often target proteases or kinases by mimicking peptide bonds.
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Antimicrobial Effects: Sulfonamide derivatives demonstrate activity against Gram-positive bacteria, suggesting potential here.
Table 3: Hypothetical Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.8 (predicted) |
| Plasma Protein Binding | ~85% (estimated) |
| Metabolic Pathway | Hepatic CYP450 oxidation |
Challenges and Future Prospects
Synthetic Optimization
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Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems .
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Catalyst Design: Develop heterogeneous catalysts to improve reaction efficiency and reduce waste.
Biological Testing
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